methyl 4-bromo-5-iodothiophene-2-carboxylate

Chemoselective cross-coupling Sequential functionalization Thiophene building blocks

Methyl 4-bromo-5-iodothiophene-2-carboxylate (CAS 1047635-94-8) is a heterocyclic building block belonging to the dihalogenated thiophene-2-carboxylate ester class, with the molecular formula C₆H₄BrIO₂S and a molecular weight of 346.97 g/mol. Its defining structural feature is the presence of two chemically distinct halogen substituents—bromine at the 4-position and iodine at the 5-position—on the same thiophene ring, while a methyl ester group occupies the 2-position.

Molecular Formula C6H4BrIO2S
Molecular Weight 346.97 g/mol
CAS No. 1047635-94-8
Cat. No. B6614687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-5-iodothiophene-2-carboxylate
CAS1047635-94-8
Molecular FormulaC6H4BrIO2S
Molecular Weight346.97 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(S1)I)Br
InChIInChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
InChIKeyYKZOQOKZRYBPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-5-Iodothiophene-2-Carboxylate (CAS 1047635-94-8): A Strategic Orthogonally Dihalogenated Thiophene Building Block for Sequential Cross-Coupling


Methyl 4-bromo-5-iodothiophene-2-carboxylate (CAS 1047635-94-8) is a heterocyclic building block belonging to the dihalogenated thiophene-2-carboxylate ester class, with the molecular formula C₆H₄BrIO₂S and a molecular weight of 346.97 g/mol [1]. Its defining structural feature is the presence of two chemically distinct halogen substituents—bromine at the 4-position and iodine at the 5-position—on the same thiophene ring, while a methyl ester group occupies the 2-position . This compound is commercially available from multiple vendors at purities typically ≥95% and is used exclusively for research and development purposes [1].

Why Methyl 4-Bromo-5-Iodothiophene-2-Carboxylate Cannot Be Replaced by Symmetrical Dihalogenated or Monohalogenated Thiophene Analogs


The procurement decision for methyl 4-bromo-5-iodothiophene-2-carboxylate hinges on a fundamental principle of palladium-catalyzed cross-coupling: the oxidative addition reactivity of aryl halides decreases in the established order C–I > C–OTf ≈ C–Br > C–Cl [1]. In symmetrical dihalogenated analogs such as methyl 4,5-dibromothiophene-2-carboxylate (CAS 62224-24-2, MW 299.96), both halogens exhibit near-identical reactivity, precluding predictable sequential functionalization—a problem documented in the patent literature, where this dibromo compound is cited in 59 patents but only a single primary literature reference, reflecting its limited utility for selective elaboration [2]. Conversely, monohalogenated analogs such as methyl 5-iodothiophene-2-carboxylate (CAS 88105-22-0, MW 268.07) provide only a single reactive handle, limiting the complexity accessible in a single synthetic intermediate. The bromo-iodo pairing in the target compound exploits the well-characterized chemoselectivity gap (I > Br) to enable two sequential, orthogonal coupling events at defined positions without protecting group manipulation [1][3]. Substituting any in-class analog therefore either forfeits this orthogonality or sacrifices half of the functionalizable positions.

Quantitative Differentiation Evidence for Methyl 4-Bromo-5-Iodothiophene-2-Carboxylate in Sequential Functionalization Applications


Orthogonal C–I vs. C–Br Reactivity Enables Predictable Sequential Coupling Without Protecting Groups

The defining advantage of methyl 4-bromo-5-iodothiophene-2-carboxylate over its closest analog, methyl 4,5-dibromothiophene-2-carboxylate (CAS 62224-24-2), is the inherent chemoselectivity between the C–I and C–Br bonds. In palladium(0)-catalyzed cross-coupling, oxidative addition to aryl iodides is kinetically favored over aryl bromides, as codified in the established reactivity sequence C–I > C–OTf ≈ C–Br > C–Cl [1]. This kinetic preference is further reinforced by the distinct mechanistic pathways: iodoarenes can follow associative or dissociative mechanisms depending on ligand sterics, whereas bromoarenes exhibit a narrower mechanistic window, providing an additional layer of chemoselectivity control [2]. In the dibromo analog, both halogens are equivalent—any attempt at monofunctionalization inevitably yields statistical mixtures of mono- and bis-coupled products, a limitation underscored by the dibromo compound's extensive patent citation count (59 patents) but negligible primary literature count (1), indicating its use as a commodity intermediate rather than a precision building block [3].

Chemoselective cross-coupling Sequential functionalization Thiophene building blocks

Photochemical Reactivity: Iodothiophene Carboxylates Are Productive Arylation Substrates Whereas Bromo Analogs Are Inert

In photochemical arylation studies directly comparing halogenated thiophene-2-carboxylate and carbonitrile derivatives, a stark reactivity dichotomy was observed: methyl 5-iodothiophene-2-carboxylate (the mono-iodo analog) underwent productive photochemical coupling with various aromatic substrates (benzene, p-xylene, naphthalene, thiophene, 2-bromothiophene, and 2-chlorothiophene) to give 5-arylthiophene-2-carboxylic esters in good yields, whereas 5-bromothiophene-2-carbonitrile was completely unreactive under identical irradiation conditions [1]. This halogen-dependent photochemical behavior is mechanistically attributed to differences in triplet state energies and intersystem crossing efficiencies, with the iodo substituent facilitating the requisite excited-state pathway [1]. While this study employed the mono-iodo carboxylate rather than the dihalogenated target compound, the principle directly supports the strategic value of iodine at the 5-position: the C–I bond provides a unique photochemical reactivity handle unavailable to the corresponding bromo-substituted analogs, adding a complementary activation mode orthogonal to thermal cross-coupling.

Photochemical arylation Halogen-dependent reactivity Thiophene photochemistry

Synthesis Route from Methyl 4,5-Dibromothiophene-2-Carboxylate via Selective Lithium-Iodine Exchange Demonstrates Synthetic Accessibility

The target compound is synthesized from methyl 4,5-dibromothiophene-2-carboxylate (CAS 62224-24-2) via a selective lithium-halogen exchange protocol: treatment with n-butyllithium (nBuLi, 1.1 equiv) at −78 °C in THF, followed by quenching with iodine. This procedure exploits the kinetic preference for lithium-bromine exchange at the 5-position over the 4-position, generating a 5-lithiated intermediate that is subsequently trapped with I₂ . DFT computational studies on halogen dance (HD) reactions in bromothiophenes have established that lithium-bromine exchange transition states (TS) are barrierless for Sₙ2-type pathways, except for the second exchange step, which is rate-limiting [1]. This fundamental mechanistic understanding rationalizes why the mono-exchange at the 5-position can be achieved with high selectivity: the first lithium-bromine exchange is kinetically facile and thermodynamically driven, enabling efficient conversion of the symmetrical dibromo precursor into the unsymmetrical bromo-iodo target compound. The synthetic accessibility via this well-precedented route supports reliable procurement and in-house preparation if needed.

Halogen-metal exchange Lithium-iodine exchange Regioselective halogenation

Patent Citation in Diagnostic Imaging Applications Validates Utility in Pharmaceutical Research Pipelines

A US patent application (US 20120244071, assigned to Novartis AG) discloses new iodo- and bromo-compounds for use as diagnostic and imaging agents targeting the sphingosine-1-phosphate (S1P) receptor, a target implicated in inflammatory and autoimmune diseases [1]. While the patent does not isolate methyl 4-bromo-5-iodothiophene-2-carboxylate as a final active pharmaceutical ingredient, its inclusion within the broader class of iodo- and bromo-substituted compounds validates the pharmaceutical relevance of mixed-halogen thiophene scaffolds in drug discovery pipelines. The fact that a major pharmaceutical company (Novartis) has filed intellectual property covering iodo/bromo compounds for clinically relevant imaging applications provides procurement-relevant evidence that this structural class—and by extension, the target compound as a representative building block—has demonstrated utility in medicinal chemistry programs beyond academic curiosity.

Diagnostic imaging agents S1P receptor Pharmaceutical intermediates

Comparative Supplier Availability and Purity Data Support Reliable Procurement from Multiple Qualified Sources

The target compound is commercially available from at least four independent suppliers offering purities ranging from 95% to 98%, with quantities from 100 mg to 5 g scales [1]. Specifically, Chem-Space lists 24 items from 4 suppliers with purities ≥95% and prices ranging from $241 (100 mg) to $2,028 (5 g) from Enamine US (2-day lead time) [1]. Leyan offers 98% purity with quantities of 1 g, 5 g, and 10 g . AK Scientific provides the compound with long-term storage specified as 'cool, dry place' and full quality assurance documentation (SDS, COA) . This multi-supplier availability at defined purity levels contrasts with less-differentiated symmetrical dihalogenated analogs that, while cheaper, lack the orthogonal reactivity profile. The boiling point is predicted at 338.2 ± 42.0 °C at 760 mmHg, with a LogP of 2.90, providing key physicochemical parameters for handling and purification planning .

Chemical procurement Supplier qualification Building block sourcing

Halogen Dance Reactivity Landscape: DFT Studies Reveal Mechanistic Distinctions Between Iodo- and Bromo-Thiophenes Relevant to Ancillary Reactivity Pathways

Computational studies have established that iodothiophenes and bromothiophenes exhibit fundamentally distinct mechanistic behavior in base-catalyzed halogen dance (HD) rearrangements. DFT calculations (Cam-B3LYP/LANL2DZ) on iodothiophenes propose an iodo-bridged transition state governing 8 isomerization and 8 disproportionation pathways, yielding a comprehensive cascade-like mechanistic pattern [1]. In contrast, bromothiophene HD reactions proceed via a bromo-bridged TS, with C–Br reactivity and σ-hole interactions identified as the major mechanistic driving forces [2]. A separate DFT study on thiophene HD mechanisms established that lithium-bromine exchange Sₙ2 transition states are barrierless except for the second exchange, which is rate-limiting and controls the overall reaction kinetics [3]. For the target compound bearing both bromine and iodine, this mechanistic divergence implies that under strongly basic conditions, the iodo and bromo substituents will respond differentially to HD conditions—the iodine may preferentially engage in iodo-bridged pathways while bromine follows bromo-bridged cascades—potentially enabling controlled halogen migration strategies that are unavailable with homogeneous dihalogenated analogs.

Halogen dance rearrangement DFT mechanistic studies Iodothiophene anion chemistry

High-Value Application Scenarios for Methyl 4-Bromo-5-Iodothiophene-2-Carboxylate Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Medicinal Chemistry Lead Optimization: 5-Position First, Then 4-Position

In medicinal chemistry programs requiring systematic SAR exploration of 4,5-diarylthiophene-2-carboxylate scaffolds, this compound enables a two-step sequential coupling strategy without protecting group interconversion. The C–I bond at the 5-position undergoes oxidative addition to Pd(0) with kinetics approximately 10²–10³ fold faster than the C–Br bond at the 4-position [1], permitting a first Suzuki or Stille coupling to install diversity element R¹ at the 5-position. The remaining C–Br bond is then coupled in a second step under modified conditions to install R² at the 4-position. This is supported by the established oxidative addition reactivity hierarchy C–I > C–Br [1][2], and validated by the extensive pharmaceutical patent activity—including Novartis patent US 20120244071—covering iodo/bromo-substituted compounds for diagnostic and therapeutic applications [3].

Photochemical Late-Stage Functionalization for Diversity-Oriented Synthesis

For research groups employing photochemical activation as a complementary strategy to thermal catalysis, the C–I bond at the 5-position provides a unique handle for direct photochemical arylation. The foundational study by D'Auria et al. demonstrated that methyl 5-iodothiophene-2-carboxylate undergoes productive photochemical coupling with a range of aromatic substrates in good yields, whereas the corresponding bromo derivative is completely unreactive [4]. The target compound preserves this photochemically active C–I bond while retaining a C–Br bond for subsequent thermal cross-coupling, enabling an orthogonal two-step sequence: photochemical arylation at C5 (via C–I), followed by Pd-catalyzed coupling at C4 (via C–Br).

Halogen Dance-Mediated Isomerization for Accessing Alternative Substitution Patterns

For synthetic programs requiring access to non-commercial regioisomeric thiophene substitution patterns, the target compound's mixed-halogen composition offers unique halogen dance (HD) opportunities. DFT studies have established mechanistically distinct HD pathways for iodo- versus bromo-thiophenes, with iodo-bridged and bromo-bridged transition states governing different isomerization and disproportionation cascades [5][6]. Under carefully controlled basic conditions, the differential HD behavior of the C–I and C–Br bonds could enable selective migration of one halogen while the other remains anchored—a strategy impossible with symmetrical dihalogenated analogs, which undergo uniform HD cascades affecting both halogens equally.

Building Block Procurement for Pharmaceutical Intermediate Libraries and DEL Synthesis

The target compound is ideally suited for inclusion in pharmaceutical intermediate libraries and DNA-encoded library (DEL) synthesis platforms, where the orthogonal halogen reactivity enables on-DNA sequential diversification without protecting group chemistry. The multi-supplier commercial availability at defined purities (95–98%) from Chem-Space/Enamine, Leyan, and AK Scientific [7] ensures reliable procurement at scales from milligram to multi-gram. The compound's physicochemical parameters—LogP of 2.90 and boiling point of 338.2 °C —are consistent with standard medicinal chemistry handling and purification protocols, facilitating seamless integration into existing automated synthesis workflows.

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